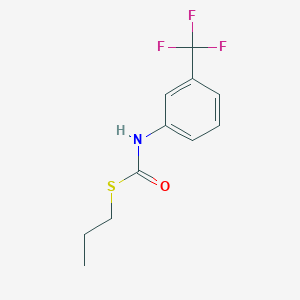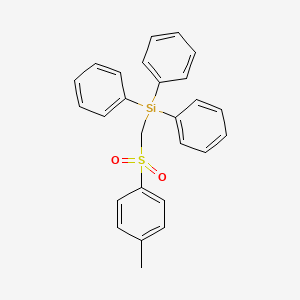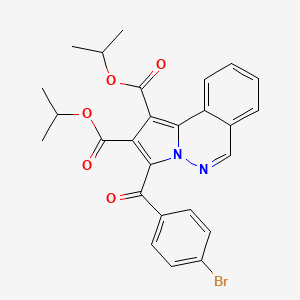
S-Propyl N-(3-(trifluoromethyl)phenyl)thiolcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Propyl N-(3-(trifluoromethyl)phenyl)thiolcarbamate is a chemical compound with the molecular formula C11H12F3NOS and a molecular weight of 263.284 g/mol . This compound is known for its unique structural features, including a trifluoromethyl group attached to a phenyl ring, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Propyl N-(3-(trifluoromethyl)phenyl)thiolcarbamate typically involves the reaction of 3-(trifluoromethyl)aniline with carbon disulfide and propyl bromide under basic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with propylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions
S-Propyl N-(3-(trifluoromethyl)phenyl)thiolcarbamate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Substituted phenyl derivatives.
Reduction: Amines and thiols.
Applications De Recherche Scientifique
S-Propyl N-(3-(trifluoromethyl)phenyl)thiolcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl groups.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of S-Propyl N-(3-(trifluoromethyl)phenyl)thiolcarbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiolcarbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-Propyl N-(2-(trifluoromethyl)phenyl)thiolcarbamate
- S-Propyl N-(2,4,5-trichlorophenyl)thiolcarbamate
- S-Propyl N-(2-chloro-5-(trifluoromethyl)phenyl)thiolcarbamate
- S-Propyl N-(2,5-dimethoxyphenyl)thiolcarbamate
- S-Propyl N-(4-chloro-2-methylphenyl)thiolcarbamate
Uniqueness
S-Propyl N-(3-(trifluoromethyl)phenyl)thiolcarbamate is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its reactivity and biological activity. The trifluoromethyl group at the 3-position provides distinct electronic and steric effects compared to other positional isomers .
Propriétés
Numéro CAS |
18585-03-0 |
|---|---|
Formule moléculaire |
C11H12F3NOS |
Poids moléculaire |
263.28 g/mol |
Nom IUPAC |
S-propyl N-[3-(trifluoromethyl)phenyl]carbamothioate |
InChI |
InChI=1S/C11H12F3NOS/c1-2-6-17-10(16)15-9-5-3-4-8(7-9)11(12,13)14/h3-5,7H,2,6H2,1H3,(H,15,16) |
Clé InChI |
XEAWRHSAUAMZCR-UHFFFAOYSA-N |
SMILES canonique |
CCCSC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenyl-2-pyridinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B11947816.png)







![3-Bromo-4-hydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11947860.png)
![19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin](/img/structure/B11947892.png)
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947894.png)
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947896.png)
